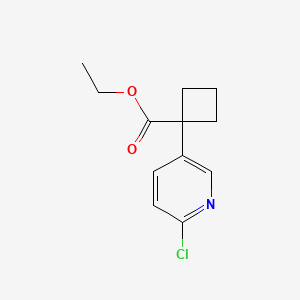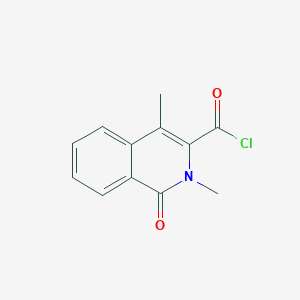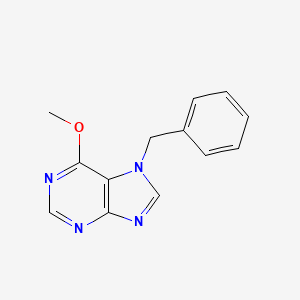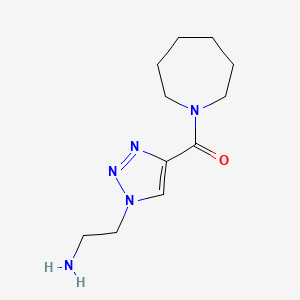![molecular formula C14H9NO3 B11871224 6-Methoxybenzo[g]isoquinoline-5,10-dione CAS No. 90381-62-7](/img/structure/B11871224.png)
6-Methoxybenzo[g]isoquinoline-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxybenzo[g]isoquinoline-5,10-dione is an organic compound with the molecular formula C14H9NO3. It is a derivative of isoquinoline and features a methoxy group at the 6th position and a quinone structure at the 5th and 10th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxybenzo[g]isoquinoline-5,10-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methoxy-1-tetralone with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation followed by cyclization to form the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxybenzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, hydroquinones, and other quinone compounds .
Applications De Recherche Scientifique
6-Methoxybenzo[g]isoquinoline-5,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Methoxybenzo[g]isoquinoline-5,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzo[g]quinoline-5,10-dione
- Benzo[g]quinoline-5,6-dione
- Anthraquinone
Uniqueness
6-Methoxybenzo[g]isoquinoline-5,10-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties .
Propriétés
Numéro CAS |
90381-62-7 |
|---|---|
Formule moléculaire |
C14H9NO3 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
6-methoxybenzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C14H9NO3/c1-18-11-4-2-3-9-12(11)14(17)8-5-6-15-7-10(8)13(9)16/h2-7H,1H3 |
Clé InChI |
FGDBFSBWSLEHLQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)


![6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11871152.png)
![4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871159.png)




![1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-](/img/structure/B11871179.png)




